Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at the 1-position and a 4-aminopyrimidin-2-yloxy moiety at the 3-position. This structure combines a rigid pyrrolidine scaffold with pyrimidine, a nitrogen-rich aromatic ring, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or as an intermediate in drug synthesis.
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUTONMJFQCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic One-Step Synthesis
Visible Light-Mediated Condensation
The most efficient method involves a photocatalytic one-step synthesis using 2-aminopyridine , piperazine-1-tert-butyl formate , and an acridine salt photocatalyst under visible light (380–750 nm). The reaction proceeds in anhydrous dichloroethane with oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide. Key advantages include:
- Yield : 94–95%.
- Byproduct Reduction : Eliminates heavy metal catalysts (e.g., palladium) and hazardous hydrogen gas.
- Reaction Time : 10 hours under blue LED irradiation.
Mechanism : The acridine salt photocatalyst generates radicals under light, facilitating the coupling of 2-aminopyridine and piperazine-1-tert-butyl formate. TEMPO acts as a co-oxidant, ensuring efficient electron transfer.
Multi-Step Synthetic Approaches
Intermediate-Based Synthesis
Step 1: Preparation of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate
- Starting Material : 6-Oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester.
- Reaction : Ammonolysis with aqueous ammonia at 60°C for 15 hours, followed by Boc protection using di-tert-butyl dicarbonate in dichloromethane.
- Yield : 62–96%.
Step 2: Coupling with 4-Aminopyrimidine
Comparative Analysis of Methods
| Method | Catalyst | Oxidant | Yield | Cost | Environmental Impact |
|---|---|---|---|---|---|
| Photocatalytic | Acridine salt | TEMPO/O₂ | 95% | Low | Green (no heavy metals) |
| Multi-Step | None | – | 62–85% | Moderate | Higher waste generation |
Key Findings :
Emerging Techniques
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its aminopyrimidine moiety can mimic natural substrates, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Insights :
- Pyrrolidine vs.
- Substituent Effects: The 4-aminopyrimidin-2-yloxy group enhances hydrogen-bonding capacity compared to pyridinylamino or acetylated amino groups in analogues, suggesting distinct pharmacological profiles .
Comparison with Analogues
- tert-butyl (1-acetylpiperidin-4-yl)carbamate : Synthesized via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride in dichloromethane (DCM), yielding 85% crude product after quenching and extraction .
- (R)-tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate: Likely synthesized via Buchwald–Hartwig amination, emphasizing stereochemical control for the (R)-configuration .
Key Differences :
- The target compound’s pyrimidine coupling step may require milder conditions than piperidine acylation due to the reactivity of the pyrimidine ring.
Physicochemical Properties
Industrial Relevance
- Scalability : The use of parallel batch reactions (e.g., 670 g crude yield in four batches for tert-butyl (1-acetylpiperidin-4-yl)carbamate) demonstrates industrial feasibility for tert-butyl carbamate derivatives .
- Regulatory Compliance : Safety protocols for analogues (e.g., Proposition 65 compliance ) underscore the need for rigorous hazard assessments in large-scale production.
Biological Activity
Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.33 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminopyrimidine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
- Introduction of the Aminopyrimidine Group : The aminopyrimidine moiety is introduced via nucleophilic substitution or coupling reactions.
- Carboxylation : The final step involves carboxylation to yield the target compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. In vitro studies suggest that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Studies
- Antitumor Efficacy in Cell Lines : A study conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Antibacterial Activity : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties .
Data Tables
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate?
The synthesis typically involves sequential functionalization of the pyrrolidine ring. A common approach includes:
- Step 1 : Introduction of the tert-butyl carbamate group via Boc protection of pyrrolidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
- Step 2 : Coupling of the 4-aminopyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr). This requires activating the pyrimidine ring (e.g., using 2-chloro-4-aminopyrimidine) and reacting it with the hydroxyl group on the pyrrolidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (e.g., from ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+: ~337.17 g/mol) .
- Infrared Spectroscopy (IR) : Detects carbamate C=O stretching (~1680–1720 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
Q. What are the common chemical modifications of this compound in medicinal chemistry?
The compound serves as a scaffold for:
- Amide Formation : Reacting the amine group on pyrimidine with activated carboxylic acids (e.g., EDC/HOBt in DCM) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling on halogenated pyrimidine derivatives (e.g., Pd(PPh₃)₄, aryl boronic acids) .
- Deprotection : Removal of the Boc group using TFA in DCM to generate a free pyrrolidine amine for further functionalization .
Advanced Research Questions
Q. How can reaction yields be optimized for the SNAr step in its synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance pyrimidine activation .
- Temperature Control : Heating at 80–100°C accelerates substitution while minimizing side reactions .
- Catalysis : Adding catalytic KI (10 mol%) improves leaving group displacement .
- Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies intermediates and byproducts .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The 4-aminopyrimidin-2-yl group acts as a directing moiety:
- Electron-Donating Effect : The amino group enhances electron density, facilitating oxidative addition of Pd⁰ to C–X bonds .
- Steric Considerations : The tert-butyl group on pyrrolidine reduces steric hindrance, favoring transmetalation with boronic acids .
- Kinetic Studies : Time-resolved ¹⁹F NMR (for fluorinated analogs) reveals rate-limiting steps in coupling reactions .
Q. How do structural analogs compare in biological activity?
Structure-activity relationship (SAR) studies highlight:
- Pyrimidine Substitution : 4-Amino groups enhance kinase inhibition (e.g., IC₅₀ = 120 nM for JAK2 vs. 450 nM for 4-methyl analogs) .
- Pyrrolidine Chirality : (R)-configured derivatives show 3-fold higher cellular uptake than (S)-isomers .
- Boc Removal : Free amines exhibit improved solubility (logP reduction from 2.8 to 1.2) but lower plasma stability .
Q. What strategies mitigate degradation during in vitro assays?
Stability challenges include:
- Hydrolysis of the Carbamate : Use deuterated DMSO in stock solutions to slow water ingress .
- Light Sensitivity : Store compounds in amber vials under N₂ atmosphere .
- Enzymatic Degradation : Co-incubate with protease inhibitors (e.g., PMSF) in cell-based assays .
Q. How can computational methods aid in derivative design?
- Docking Studies : AutoDock Vina predicts binding to kinase ATP pockets (e.g., EGFR, PDB: 1M17) .
- QM/MM Simulations : Identify reactive sites for electrophilic substitution (e.g., Fukui indices for pyrimidine C5) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., 75% human intestinal absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
